Cas no 2155855-91-5 (2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol)

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol
-
- インチ: 1S/C7H7N3OS/c1-10-4-5(2-9-10)7-8-3-6(11)12-7/h2-4,11H,1H3
- InChIKey: LJVSPWYMBWAVGE-UHFFFAOYSA-N
- ほほえんだ: S1C(O)=CN=C1C1=CN(C)N=C1
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-399595-1.0g |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |
2155855-91-5 | 95% | 1g |
$914.0 | 2023-06-04 | |
Enamine | EN300-399595-0.5g |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |
2155855-91-5 | 95% | 0.5g |
$713.0 | 2023-06-04 | |
Aaron | AR01JOVH-50mg |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |
2155855-91-5 | 95% | 50mg |
$317.00 | 2025-02-11 | |
Aaron | AR01JOVH-1g |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |
2155855-91-5 | 95% | 1g |
$1282.00 | 2025-02-11 | |
A2B Chem LLC | AZ97217-5g |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |
2155855-91-5 | 95% | 5g |
$2825.00 | 2024-04-20 | |
Aaron | AR01JOVH-500mg |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |
2155855-91-5 | 95% | 500mg |
$1006.00 | 2025-02-11 | |
A2B Chem LLC | AZ97217-500mg |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |
2155855-91-5 | 95% | 500mg |
$786.00 | 2024-04-20 | |
Enamine | EN300-399595-0.25g |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |
2155855-91-5 | 95% | 0.25g |
$452.0 | 2023-06-04 | |
Enamine | EN300-399595-2.5g |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |
2155855-91-5 | 95% | 2.5g |
$1791.0 | 2023-06-04 | |
Enamine | EN300-399595-0.05g |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol |
2155855-91-5 | 95% | 0.05g |
$212.0 | 2023-06-04 |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-olに関する追加情報
2-(1-Methyl-1H-Pyrazol-4-Yl)-1,3-Thiazol-5-Ol: A Comprehensive Overview
The compound with CAS No. 2155855-91-5, commonly referred to as 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyrazole and thiazole ring systems, which contribute to its diverse chemical properties and potential applications. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers exploring novel therapeutic agents.
The pyrazole ring in this compound is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is known for its stability and ability to participate in hydrogen bonding, which enhances the compound's solubility and bioavailability. The thiazole ring, on the other hand, is another five-membered heterocycle containing sulfur and nitrogen atoms. Thiazoles are known for their ability to act as ligands in metal complexes and their potential as pharmacophores in drug design.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol through various routes, including microwave-assisted synthesis and catalytic methods. These methods have not only improved the yield but also reduced the reaction time, making the compound more accessible for large-scale production. The methyl group attached to the pyrazole ring further enhances the compound's stability and bioactivity, as demonstrated in recent pharmacological studies.
One of the most promising applications of this compound lies in its potential as an anti-inflammatory agent. Studies conducted in 2023 have shown that 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation. This finding has opened new avenues for its use in developing novel anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.
In addition to its anti-inflammatory properties, this compound has also been explored for its potential as an antioxidant. Research indicates that the thiazole ring contributes to the compound's ability to scavenge free radicals, making it a candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The versatility of 2-(1-methyl-1H-pyrazol-4-yil)-1,3-thiazol-S-Ol extends beyond pharmacology into materials science. Its ability to form stable metal complexes has led to investigations into its use as a ligand in catalysis and sensor technologies. Recent studies have demonstrated its effectiveness as a catalyst in asymmetric synthesis reactions, highlighting its potential in green chemistry initiatives.
From a structural perspective, the compound's hydroxyl group (-OH) on the thiazole ring plays a crucial role in its reactivity and functionality. This group allows for further functionalization, enabling researchers to explore derivatives with enhanced biological activities or specific targeting capabilities.
In conclusion, 2-(I-methyl-lH-pyrazol·4-yil)-I ,3-thiazol·S-Ol (CAS No. 2I 5S8S I -9I -S) is a multifaceted compound with applications spanning drug discovery, materials science, and catalysis. Its unique chemical structure and diverse functional groups make it a valuable tool for researchers seeking innovative solutions across various scientific domains.
2155855-91-5 (2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-5-ol) 関連製品
- 1807183-16-9(Methyl 2,4-difluoro-6-nitrobenzoate)
- 17067-99-1((Bromodichloromethyl)trimethylsilane)
- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)
- 37749-86-3(Cyclohexanone, 2-(tetrahydro-2H-pyran-2-yl)-)
- 2137785-74-9(N-methyl-9-oxatricyclo5.2.1.0,1,6decan-5-amine)
- 865657-36-9(2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide)
- 2172396-51-7(benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate)
- 1226457-63-1(7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 185040-35-1(4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde)
- 897464-72-1(N-(2-fluorophenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide)



